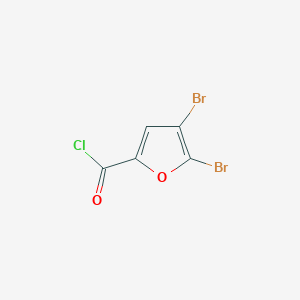

4,5-Dibromofuran-2-carbonyl chloride

Vue d'ensemble

Description

4,5-Dibromofuran-2-carbonyl chloride is a heterocyclic organic compound belonging to the furan family It is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring and a carbonyl chloride group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromofuran-2-carbonyl chloride typically involves the bromination of furan derivatives followed by the introduction of the carbonyl chloride group. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4,5-dibromofuran is then reacted with oxalyl chloride to introduce the carbonyl chloride group under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the industrial production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dibromofuran-2-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of acyl derivatives.

Reduction: The bromine atoms can be reduced to form 4,5-dihydrofuran derivatives.

Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions to form amides, esters, and thioesters, respectively.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromine atoms.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation of the furan ring.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

4,5-Dihydrofuran Derivatives: Resulting from the reduction of bromine atoms.

Furan-2,5-dione Derivatives: Produced via oxidation of the furan ring.

Applications De Recherche Scientifique

4,5-Dibromofuran-2-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and as a building block for drug discovery.

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 4,5-Dibromofuran-2-carbonyl chloride primarily involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various acyl derivatives. The bromine atoms at the 4 and 5 positions can also participate in substitution and reduction reactions, further diversifying the compound’s reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromofuran-2-carbonyl chloride: Contains a single bromine atom at the 4 position.

5-Bromofuran-2-carbonyl chloride: Contains a single bromine atom at the 5 position.

Furan-2-carbonyl chloride: Lacks bromine atoms, only has the carbonyl chloride group.

Uniqueness

4,5-Dibromofuran-2-carbonyl chloride is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and versatility in chemical reactions compared to its mono-brominated counterparts

Activité Biologique

4,5-Dibromofuran-2-carbonyl chloride is a halogenated furan derivative with potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways, particularly in relation to protein tyrosine kinase (PTK) inhibition. The following sections explore the synthesis, biological activity, structure-activity relationships (SAR), and case studies relevant to this compound.

Synthesis

The synthesis of this compound typically involves the bromination of furan-2-carboxylic acid followed by chlorination. A common method includes the reaction of furan with bromine in the presence of a Lewis acid, followed by treatment with thionyl chloride (SOCl₂) to yield the carbonyl chloride derivative .

Synthetic Route:

- Bromination: Furan is treated with bromine in a controlled environment to introduce bromine atoms at the 4 and 5 positions.

- Chlorination: The resulting dibromofuran is subsequently reacted with thionyl chloride to form this compound.

Protein Tyrosine Kinase Inhibition

Research has demonstrated that derivatives of furan compounds, including this compound, exhibit significant inhibitory activity against protein tyrosine kinases (PTKs). PTKs are crucial in various signaling pathways and are implicated in cancer and other diseases.

In Vitro Activity:

In a study evaluating various furan derivatives for PTK inhibition, several compounds exhibited IC50 values lower than that of genistein, a known PTK inhibitor. Specifically, compounds with structural similarities to this compound showed promising results:

- Compound 4a: IC50 = 4.66 μM

- Compound 8c: IC50 = 2.72 μM

These values indicate that modifications at key positions can enhance inhibitory potency .

Table: PTK Inhibition Activities of Related Compounds

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 4a | 4.66 | Strong activity |

| 8c | 2.72 | Most potent among tested |

| Genistein | 13.65 | Reference compound |

Structure-Activity Relationship (SAR)

The biological activity of furan derivatives is heavily influenced by their structural characteristics:

- Bromine Substitution: The presence of bromine at the C-5 position enhances PTK inhibitory activity; however, substitution at the C-4 position may hinder it .

- Hydroxyl Groups: Compounds with multiple hydroxyl groups tend to show increased activity. For instance, two hydroxyl groups positioned appropriately on the phenyl ring can lead to strong inhibitory effects .

Case Studies

Several studies have investigated the biological implications of furan derivatives:

- Inhibitory Effects on Cancer Cell Lines: A study reported that specific furan derivatives demonstrated cytotoxicity against various cancer cell lines via PTK inhibition mechanisms.

- Mechanistic Insights: Another investigation revealed that these compounds could disrupt signaling pathways critical for tumor growth by inhibiting PTKs involved in cell proliferation and survival.

Propriétés

IUPAC Name |

4,5-dibromofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMSLIRJMFBVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564888 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35900-96-0 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.